6-Fluoro-7-methyl-1H-indole-2-carboxylic acid
CAS No.: 883531-61-1
Cat. No.: VC2272363
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883531-61-1 |
|---|---|
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 6-fluoro-7-methyl-1H-indole-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H8FNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) |
| Standard InChI Key | NRDCCEUIQMXPSZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1NC(=C2)C(=O)O)F |
| Canonical SMILES | CC1=C(C=CC2=C1NC(=C2)C(=O)O)F |
Introduction
6-Fluoro-7-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound with the chemical formula C₁₀H₈FNO₂ and a molecular weight of approximately 193.17 g/mol . It belongs to the indole family, which is known for its diverse biological activities and applications in pharmaceutical research. This compound is particularly interesting due to its structural features, including a fluorine atom at the 6-position and a methyl group at the 7-position of the indole ring, along with a carboxylic acid group at the 2-position.
Hazard Information
This compound is classified as an irritant, indicating potential risks to skin and eyes upon contact .
Synthesis and Applications
While specific synthesis methods for 6-fluoro-7-methyl-1H-indole-2-carboxylic acid are not detailed in the available literature, compounds of this nature are often synthesized through multi-step reactions involving indole ring formation and subsequent functionalization. The indole-2-carboxylic acid scaffold has been explored for its potential in developing HIV-1 integrase inhibitors, highlighting the broader interest in indole derivatives for pharmaceutical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume